molecular formula C15H20Cl2N2O B2866289 N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride CAS No. 1987340-30-6

N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride

Cat. No.: B2866289
CAS No.: 1987340-30-6
M. Wt: 315.24
InChI Key: GEOGIGZOWGGJML-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O It is a derivative of aniline, featuring both an aminoethyl group and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride typically involves the reaction of 4-(benzyloxy)aniline with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino and benzyloxy groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)benzamide: Similar structure but lacks the benzyloxy group.

    N-(2-aminoethyl)ethanolamine: Contains an ethanolamine group instead of the benzyloxy group.

    N-(2-aminoethyl)aniline: Lacks the benzyloxy group.

Uniqueness

N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride is unique due to the presence of both the aminoethyl and benzyloxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N'-(4-phenylmethoxyphenyl)ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.2ClH/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13;;/h1-9,17H,10-12,16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOGIGZOWGGJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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